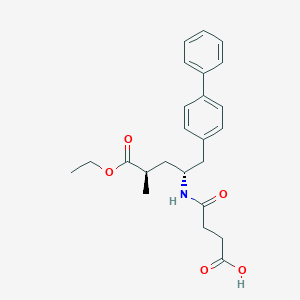
Ethyl 4-(2-benzamidoethylsulfonyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-benzamidoethylsulfonyl)piperazine-1-carboxylate, also known as Boc-Pip-ES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a sulfonamide-containing piperazine derivative that has been found to exhibit promising biological activities.
Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
A new sulfonate reagent, closely related to Ethyl 4-(2-benzamidoethylsulfonyl)piperazine-1-carboxylate, was synthesized for analytical derivatization in liquid chromatography. This reagent, designed for sensitive detection after being tagged to an analyte, demonstrates the compound's utility in enhancing chromatographic analyses (Wu et al., 1997).
Drug Development
In the context of drug development, derivatives of Ethyl 4-(2-benzamidoethylsulfonyl)piperazine-1-carboxylate have been evaluated for anti-acetylcholinesterase (anti-AChE) activity, indicating potential applications in treating conditions such as dementia and Alzheimer's disease (Sugimoto et al., 1990). Furthermore, piperazine derivatives have been investigated for their antimicrobial, antilipase, and antiurease activities, showcasing the compound's versatility in the development of new antimicrobial agents (Başoğlu et al., 2013).
Material Science
In material science, Ethyl 4-(2-benzamidoethylsulfonyl)piperazine-1-carboxylate derivatives have been utilized in the synthesis of blend membranes for proton exchange membrane fuel cells. These membranes demonstrate improved proton conductivity and lower methanol crossover, essential for the efficiency and durability of fuel cells (Deepa et al., 2018).
Propiedades
IUPAC Name |
ethyl 4-(2-benzamidoethylsulfonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-2-24-16(21)18-9-11-19(12-10-18)25(22,23)13-8-17-15(20)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIAPNTXGNWTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

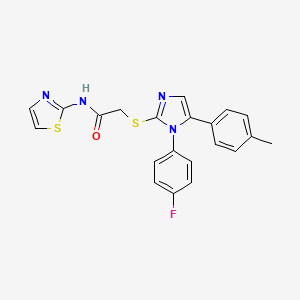
![1-(benzo[d]oxazol-2-yl)-N-(furan-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2589759.png)
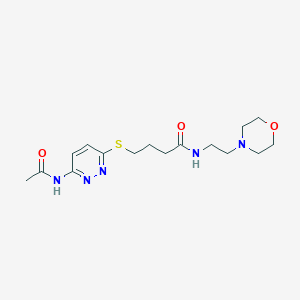
![7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2589762.png)
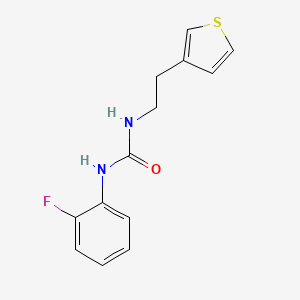
![Methyl (E)-4-[3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2589766.png)
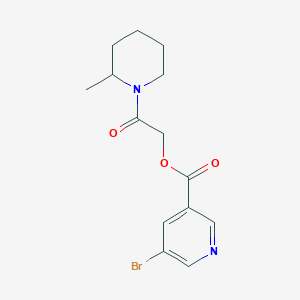
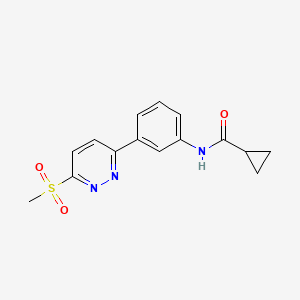
![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2589770.png)
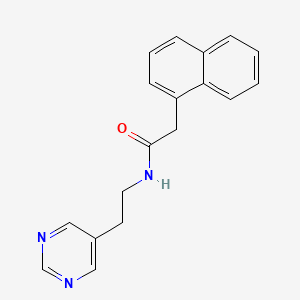
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2589775.png)
